molecular formula C19H21N5O4S B6585413 6-ethyl-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251623-67-2

6-ethyl-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B6585413
CAS No.: 1251623-67-2
M. Wt: 415.5 g/mol
InChI Key: JUOKNJSYIUZKJH-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,3-d]pyrimidine-5,7-dione core with a 6-ethyl substituent and a 3-position piperazine-1-carbonyl group bearing a 4-methoxyphenyl moiety.

Properties

IUPAC Name

6-ethyl-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-3-24-17(25)15-14(20-19(24)27)16(29-21-15)18(26)23-10-8-22(9-11-23)12-4-6-13(28-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOKNJSYIUZKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyrazolo-Pyrido-Pyrimidine Derivatives

  • Example: 4-(2,4-Dichlorophenyl)-3,6,8-trimethyl-8,9-dihydro-1H-pyrazolo[4,3-b:5,6]pyrido[2,3-d]pyrimidine-5,7(4H,6H)-dione ()

  • Core : Pyrazolo-pyrido-pyrimidine (vs. thiazolo-pyrimidine in the target).
  • Substituents : Dichlorophenyl and methyl groups.
  • Properties: Higher melting point (285–287°C) and IR absorption at 1640 cm⁻¹ (C=O stretch), indicating strong intermolecular interactions. Antibacterial/antifungal activity noted .

Isothiazolo-Pyrimidine Analogues

  • Example: 6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7-dione ()

  • Core : Isothiazolo-pyrimidine (sulfur and nitrogen positions swapped vs. thiazolo).
  • Substituents : 4-Methylbenzyl group at position 4.
  • Synthesis: Not detailed but likely involves alkylation/cyclization.

Piperazine-Modified Analogues

6-[4-(3,5-Dichloro-4-Methylphenyl)Piperazine-1-Carbonyl]Pyrimidine-2,4(1H,3H)-Dione () Core: Pyrimidine-2,4-dione (simpler than thiazolo-pyrimidine). Substituents: Dichloro-methylphenyl-piperazine at position 5. Properties: Molecular formula C₁₆H₁₆Cl₂N₄O₃; higher lipophilicity due to chlorine atoms. Potential for enhanced CNS penetration but increased toxicity risk .

Pyrazolo[4,3-d]Pyrimidine-5,7-Diones ()

  • Example: 1-Ethyl-3-Methyl-1H-Pyrazolo[4,3-d]Pyrimidine-5,7(4H,6H)-Dione

  • Substituents : Ethyl and methyl groups.
  • Synthesis : Likely via hydrazine cyclization. Simpler structure but lacks the piperazine moiety, limiting solubility and target engagement .

Key Structural Insights

  • Piperazine-Carbonyl Group: Unique to the target compound, this moiety may enhance binding to serotonin or dopamine receptors due to piperazine’s known pharmacophore role .
  • 4-Methoxyphenyl Substituent : Electron-donating methoxy group may reduce oxidative metabolism, extending half-life vs. nitro- or chloro-substituted derivatives .

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